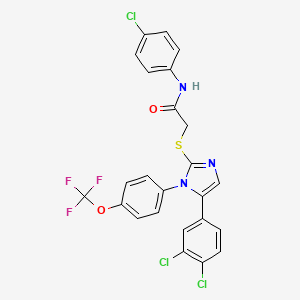

![molecular formula C10H8F3N3O B3012534 5-甲基-4-[3-(三氟甲基)苯基]-2,4-二氢-3H-1,2,4-三唑-3-酮 CAS No. 860789-84-0](/img/structure/B3012534.png)

5-甲基-4-[3-(三氟甲基)苯基]-2,4-二氢-3H-1,2,4-三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

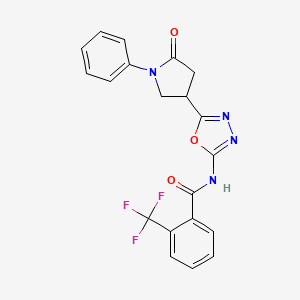

Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of heterocyclic building blocks . For example, 3-(Trifluoromethyl)pyrazoles undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For instance, a compound can crystallize in the monoclinic system, with specific measurements for the axes, angles, and other parameters .Chemical Reactions Analysis

The chemical reactions involving triazole compounds can be complex and varied. For example, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular formula, average mass, and monoisotopic mass of a compound can be determined .科学研究应用

Agrochemicals

The trifluoromethylpyridine (TFMP) moiety, present in this compound, has found significant use in crop protection. Specifically:

- Fluazifop-butyl : The first TFMP derivative introduced to the agrochemical market, fluazifop-butyl, protects crops from pests. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

Several TFMP derivatives have applications in the pharmaceutical industry:

- Market-Approved Products : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Chemical Derivatization

The compound’s trifluoromethyl group enables chemical derivatization:

- Amino-Functionalized Surfaces : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used for chemical derivatization of amino-functionalized model surfaces .

Antiviral Activity

Indole derivatives containing the trifluoromethyl group have been investigated for antiviral activity:

- In Vitro Studies : Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives show promise against a broad range of RNA and DNA viruses .

Hereditary Angioedema (HAE) Treatment

Berotralstat, a compound containing the trifluoromethylpyrazole moiety, is an FDA-approved treatment for hereditary angioedema (HAE). It inhibits plasma kallikrein, reducing the frequency of HAE attacks .

作用机制

Target of Action

Compounds with a trifluoromethyl group have been known to interact with various targets such asreverse transcriptase enzymes and nuclear receptor coactivators .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with a trifluoromethyl group have been known to affect various pathways, including those involved inenzyme inhibition .

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance the bioavailability of drugs .

Result of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs .

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c1-6-14-15-9(17)16(6)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBOBJVSGUYSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)